molecular formula C15H15N3O3S B5824039 methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No. B5824039
M. Wt: 317.4 g/mol
InChI Key: NTRGJFZPHATTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate, also known as MPAB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioester derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of fatty acids and cholesterol. This inhibition leads to a decrease in the levels of these molecules, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of cholesterol and triglycerides in the blood, which can have beneficial effects on cardiovascular health. methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate in lab experiments is its high purity and well-established synthesis method. This allows for accurate and reproducible results. However, one limitation of using methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of research could be the development of more potent derivatives of methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate that exhibit greater inhibition of cancer cell growth. Another area of research could be the investigation of the potential use of methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate in the treatment of other diseases, such as diabetes and obesity. Additionally, the mechanism of action of methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate could be further elucidated to better understand its effects on cellular processes.

Synthesis Methods

The synthesis of methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate involves the reaction of 4-aminobenzoic acid with 4-methyl-2-thiopyrimidine-5-carboxylic acid, followed by acylation with methyl chloroformate. The final product is obtained after purification by column chromatography. This synthesis method has been reported in various scientific journals and has been shown to yield high purity methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate.

Scientific Research Applications

Methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. methyl 4-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

properties

IUPAC Name

methyl 4-[[2-(4-methylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-10-7-8-16-15(17-10)22-9-13(19)18-12-5-3-11(4-6-12)14(20)21-2/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRGJFZPHATTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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